molecular formula C15H18N4O2 B2938045 N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide CAS No. 881437-95-2

N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide

Cat. No.: B2938045
CAS No.: 881437-95-2
M. Wt: 286.335
InChI Key: QULLIIGUIYGDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse pharmacological activities.

Preparation Methods

The synthesis of N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core. This core is then further functionalized to introduce the morpholin-4-ylethyl and carboxamide groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid . Industrial production methods may employ green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The compound may also interact with cellular receptors, leading to changes in cell signaling pathways .

Comparison with Similar Compounds

N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide is unique due to its specific functional groups, which confer distinct biological activities. Similar compounds include:

    Quinazoline: Another nitrogen-containing heterocycle with similar pharmacological properties.

    Cinnoline: Known for its antimicrobial and anticancer activities.

    Phthalazine: Used in the synthesis of various pharmaceuticals. These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-15(18-5-6-19-7-9-21-10-8-19)12-1-2-13-14(11-12)17-4-3-16-13/h1-4,11H,5-10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULLIIGUIYGDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.